

PIKfyve-IN-3 solubility and preparation for experiments

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Compound of Interest

Compound Name: *PIKfyve-IN-3*

Cat. No.: *B12386440*

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Application Notes and Protocols for PIKfyve-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve-IN-3 is a potent and selective inhibitor of PIKfyve kinase, a crucial enzyme in the phosphoinositide signaling pathway. PIKfyve catalyzes the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) from phosphatidylinositol 3-phosphate (PI(3)P) and is also involved in the generation of phosphatidylinositol 5-phosphate (PI(5)P).[1] These lipids are critical for the regulation of endosome and lysosome homeostasis, membrane trafficking, and autophagy.[2][3] Inhibition of PIKfyve disrupts these processes, leading to characteristic cellular phenotypes such as the formation of large cytoplasmic vacuoles.[4][5] With a high affinity for PIKfyve kinase (K_d = 0.47 nM), **PIKfyve-IN-3** serves as a valuable tool for studying the biological roles of PIKfyve and for potential therapeutic development in areas such as cancer and neurodegenerative diseases.

These application notes provide detailed information on the solubility, preparation, and experimental use of **PIKfyve-IN-3**.

Data Presentation

Table 1: PIKfyve-IN-3 Solubility

Solvent	Concentration	Remarks
DMSO	10 mg/mL (27.67 mM)	Ultrasonic and warming to 60°C may be required. Use of newly opened, anhydrous DMSO is recommended as its hygroscopic nature can affect solubility.

Table 2: Preparation of PIKfyve-IN-3 Stock Solutions

Desired Stock Concentration	Volume of DMSO per 1 mg	Volume of DMSO per 5 mg	Volume of DMSO per 10 mg
1 mM	2.7667 mL	13.8336 mL	27.6671 mL
5 mM	0.5533 mL	2.7667 mL	5.5334 mL
10 mM	0.2767 mL	1.3834 mL	2.7667 mL

It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Table 3: In Vivo Formulation Protocols for PIKfyve-IN-3

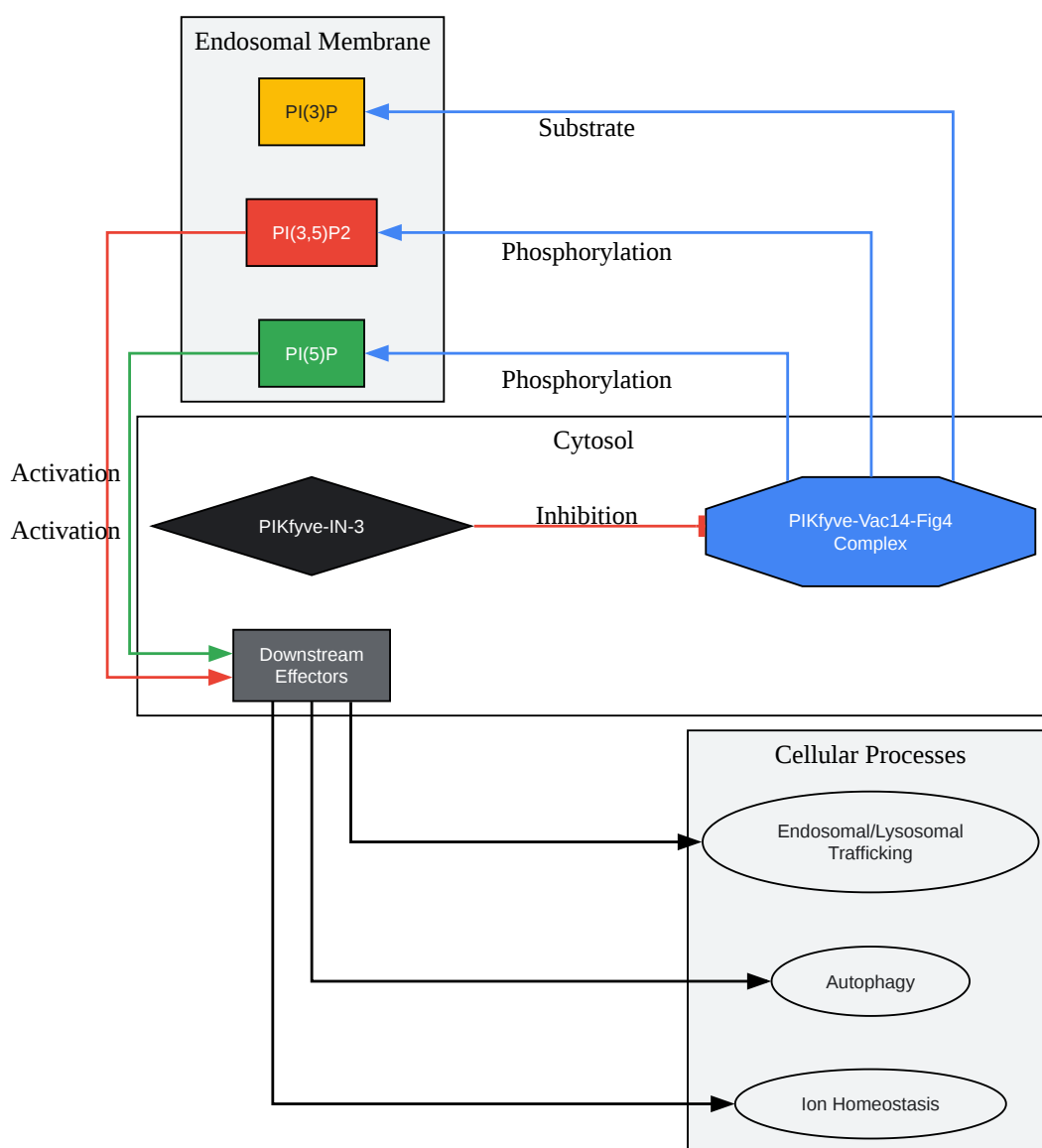
Protocol	Formulation Composition (v/v)	Achievable Concentration	Preparation Steps (for 1 mL)
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 1 mg/mL (2.77 mM)	1. Add 100 μ L of 10 mg/mL DMSO stock to 400 μ L of PEG300 and mix. 2. Add 50 μ L of Tween-80 and mix. 3. Add 450 μ L of Saline to reach a final volume of 1 mL.
2	10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 1 mg/mL (2.77 mM)	1. Add 100 μ L of 10 mg/mL DMSO stock to 900 μ L of 20% SBE- β -CD in Saline and mix.
3	10% DMSO, 90% Corn Oil	≥ 1 mg/mL (2.77 mM)	1. Add 100 μ L of 10 mg/mL DMSO stock to 900 μ L of Corn Oil and mix.

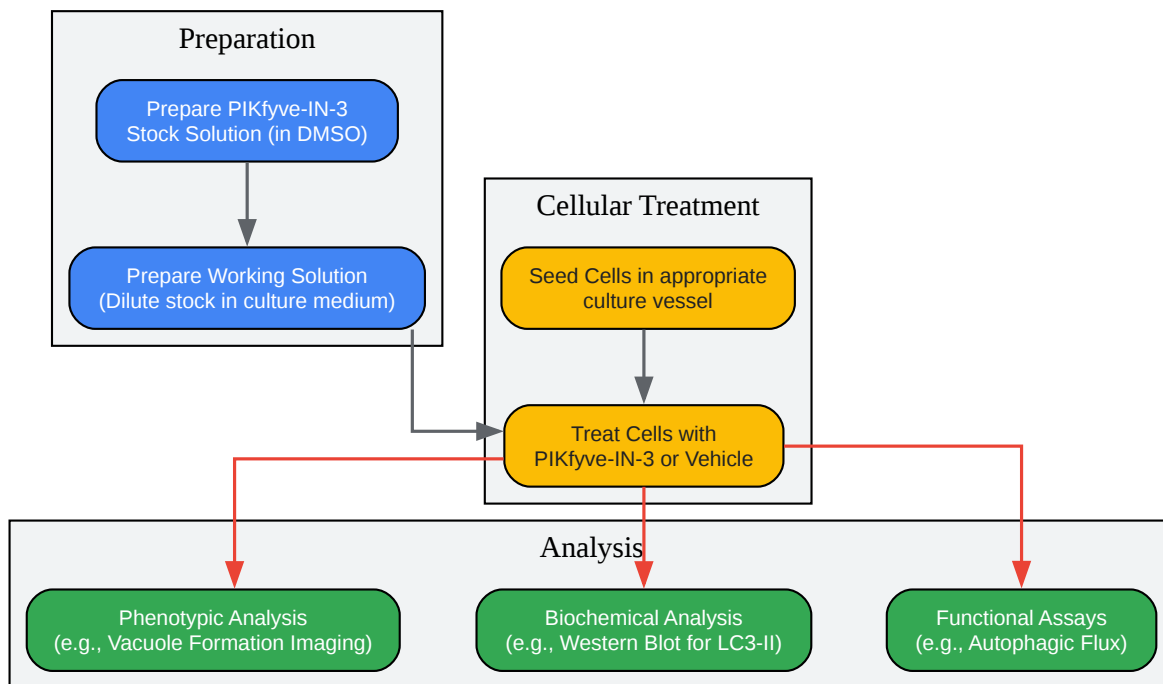
For in vivo experiments, it is recommended to prepare fresh working solutions daily. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Table 4: Storage and Stability

Solution	Storage Temperature	Stability
Stock Solution (in DMSO)	-80°C	6 months
Stock Solution (in DMSO)	-20°C	1 month

Mandatory Visualizations





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